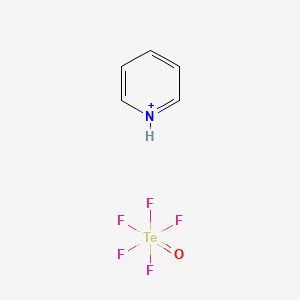
Pyridinium teflate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridinium teflate: (CAS Number: 40904-35-6) is a pyridinium salt of OTeF5 . It consists of a pyridinium cation (C5H5N+ ) and a pentafluorooxotellurate(VI) anion (OTeF5- ). The compound is stable and serves as a starting material for the production of teflic acid, which is a very weakly coordinating ligand .
Preparation Methods
Synthetic Routes: The synthetic preparation of pyridinium teflate involves the reaction between pyridine and tellurium hexafluoride (TeF6 ). The reaction proceeds as follows:
C5H5N+TeF6→Pyridinium teflate
Industrial Production: this compound can be produced on a larger scale using vacuum line techniques. These methods ensure the purity and stability of the compound.
Chemical Reactions Analysis
Reactivity: Pyridinium teflate can participate in various chemical reactions, including:
- Oxidation : It can undergo oxidation reactions.
- Reduction : Reduction reactions are also possible.
- Substitution : Substitution reactions with other nucleophiles occur.
- Oxidation : Oxidizing agents such as hydrogen peroxide or peracids.
- Reduction : Reducing agents like hydrides (e.g., lithium aluminum hydride).
- Substitution : Nucleophiles (e.g., alkoxides, halides).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinium oxide derivatives, while reduction could lead to reduced pyridinium species.
Scientific Research Applications
Pyridinium teflate finds applications in various scientific fields:
- Chemistry : As a ligand in coordination chemistry due to its weak coordinating ability.
- Biology : In studies involving coordination complexes and ligand-receptor interactions.
- Medicine : Potential applications in drug design and delivery systems.
- Industry : Used as a precursor in the synthesis of other compounds.
Mechanism of Action
The exact mechanism by which pyridinium teflate exerts its effects depends on the specific context. its weak coordination properties make it suitable for ligand-based interactions with metal ions or other molecules.
Comparison with Similar Compounds
While pyridinium teflate is unique due to its pentafluorooxotellurate(VI) anion, other pyridinium salts exist. Some similar compounds include pyridinium chloride, pyridinium bromide, and pyridinium iodide.
Biological Activity
Pyridinium teflate, a quaternary ammonium compound, has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Synthesis
This compound is synthesized through the quaternization of pyridine derivatives with trifluoroacetic acid (TFA) or similar reagents. The general reaction involves the formation of a salt where the nitrogen atom in pyridine becomes positively charged, enhancing its solubility and biological activity. The structure can be represented as follows:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating various pyridinium salts found that those with longer alkyl side chains demonstrated enhanced antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values for these compounds were notably low, indicating potent efficacy.
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| This compound | 4 | Staphylococcus aureus |
| Other derivatives | 8-16 | Bacillus subtilis |
The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell death. However, the antifungal activity was relatively weaker, particularly against Candida albicans, suggesting a different mode of action that may not effectively target fungal cell walls.
Anticancer Properties
This compound has also been studied for its potential anticancer effects. It has shown promise in inhibiting cancer cell proliferation in several in vitro studies. For instance, one study reported that pyridinium salts could induce apoptosis in human cancer cell lines through the activation of caspase pathways.
Case Study: Anticancer Activity
A notable case study involved the assessment of this compound's effects on human breast cancer cells (MCF-7). The results indicated:
- Cell Viability : A reduction in cell viability by up to 70% at concentrations of 10 µM after 24 hours.
- Mechanism : Induction of apoptosis was confirmed through flow cytometry analysis, showing increased Annexin V staining.
Anti-inflammatory and Other Biological Activities
In addition to antimicrobial and anticancer properties, this compound has been recognized for its anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
| Biological Activity | Observations |
|---|---|
| Anti-inflammatory | Reduced levels of TNF-α and IL-6 in vitro |
| Antioxidant | Scavenging free radicals in DPPH assay |
Properties
CAS No. |
40904-35-6 |
|---|---|
Molecular Formula |
C5H6F5NOTe |
Molecular Weight |
318.7 g/mol |
InChI |
InChI=1S/C5H5N.F5HOTe/c1-2-4-6-5-3-1;1-7(2,3,4,5)6/h1-5H;6H |
InChI Key |
MGPSFNJAJSYBQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=[NH+]C=C1.O=[Te-](F)(F)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















